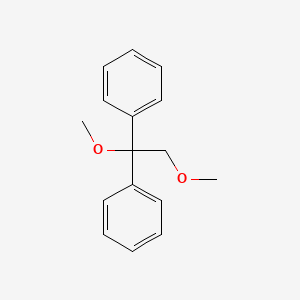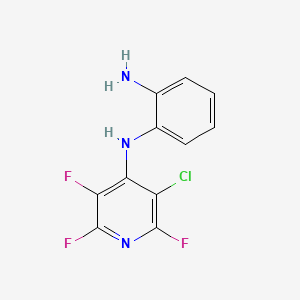![molecular formula C10H10N2O4 B14168076 2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one](/img/structure/B14168076.png)
2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring, with nitro and dimethyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrophenol with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced oxazine derivatives.
Substitution: Formation of substituted oxazine compounds with various functional groups.
科学的研究の応用
2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one can be compared with other similar compounds, such as:
2,2-Dimethyl-8-amino-2H-benzo[E][1,3]oxazin-4(3H)-one: Similar structure but with an amino group instead of a nitro group.
2,2-Dimethyl-8-chloro-2H-benzo[E][1,3]oxazin-4(3H)-one: Contains a chloro group instead of a nitro group.
2,2-Dimethyl-8-methyl-2H-benzo[E][1,3]oxazin-4(3H)-one: Contains a methyl group instead of a nitro group.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C10H10N2O4 |
|---|---|
分子量 |
222.20 g/mol |
IUPAC名 |
2,2-dimethyl-8-nitro-3H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C10H10N2O4/c1-10(2)11-9(13)6-4-3-5-7(12(14)15)8(6)16-10/h3-5H,1-2H3,(H,11,13) |
InChIキー |
NUIKQADMWYMLDA-UHFFFAOYSA-N |
正規SMILES |
CC1(NC(=O)C2=C(O1)C(=CC=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol](/img/structure/B14167996.png)
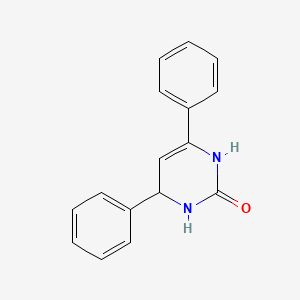
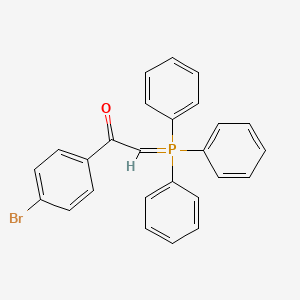
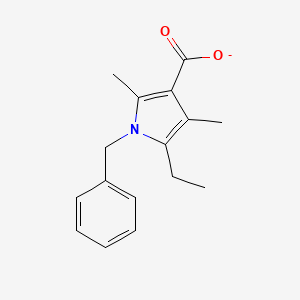
![N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14168017.png)
![N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B14168018.png)
![3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B14168019.png)
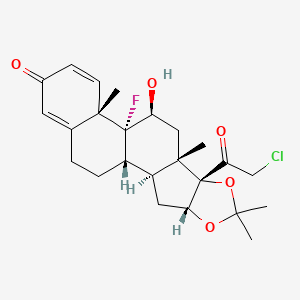
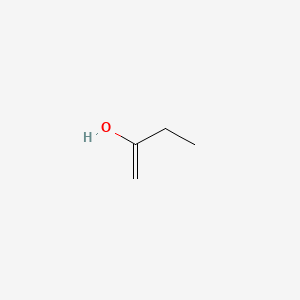
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B14168028.png)
